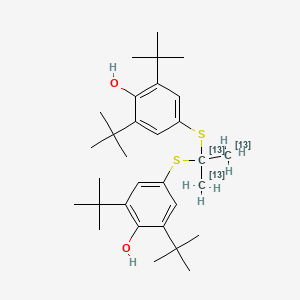
Probucol-propanyl-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Probucol-13C3 is a stable isotope-labeled compound of Probucol, a synthetic lipophilic antioxidant. Probucol was initially developed in the 1960s for the plastics and rubber industry by Dow Chemicals Co. It was later found to lower plasma cholesterol levels in animals, leading to its use as an anti-hyperlipidemic agent . Probucol-13C3 is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Probucol.
准备方法
The preparation of Probucol-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Probucol. The synthetic route typically includes the following steps:
Synthesis of 13C-labeled intermediates: The process begins with the synthesis of carbon-13 labeled intermediates, which are then used in subsequent reactions.
Formation of Probucol-13C3: The labeled intermediates undergo a series of chemical reactions, including substitution and coupling reactions, to form Probucol-13C3.
Industrial production methods for Probucol-13C3 are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs.
化学反应分析
Probucol-13C3 undergoes various chemical reactions, including:
Oxidation: Probucol-13C3 can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of Probucol-13C3 can lead to the formation of thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Probucol-13C3 can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Probucol-13C3 with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
科学研究应用
Probucol-13C3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways and degradation products of Probucol.
Biology: Probucol-13C3 is employed in biological studies to investigate its effects on cellular processes and its interaction with biological molecules.
Medicine: In medical research, Probucol-13C3 is used to study its pharmacokinetics, including absorption, distribution, metabolism, and excretion. It helps in understanding the drug’s behavior in the body and its potential therapeutic effects.
作用机制
Probucol-13C3 exerts its effects by increasing the fractional rate of low-density lipoprotein (LDL) catabolism, which is the final metabolic pathway for cholesterol elimination from the body. It may also inhibit the initial stages of cholesterol synthesis and delay cholesterol absorption. Probucol-13C3 acts as a powerful antioxidant, preventing the oxidation of cholesterol in LDLs and thereby inhibiting the formation of atherosclerotic plaques. Additionally, it inhibits ABCA1-mediated cellular lipid efflux, contributing to its lipid-lowering effects .
相似化合物的比较
Probucol-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Probucol: The non-labeled version of Probucol, used primarily as an anti-hyperlipidemic agent.
Probucol analogues: These compounds have similar structures and functions but may have different pharmacokinetic and metabolic profiles.
Probucol-13C3 stands out due to its use in detailed pharmacokinetic studies, providing valuable insights into the behavior of Probucol in biological systems.
属性
分子式 |
C31H48O2S2 |
|---|---|
分子量 |
519.8 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl(1,2,3-13C3)propan-2-ylsulfanyl]phenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13+1,14+1,31+1 |
InChI 键 |
FYPMFJGVHOHGLL-DGVNISHSSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S[13C]([13CH3])([13CH3])SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)
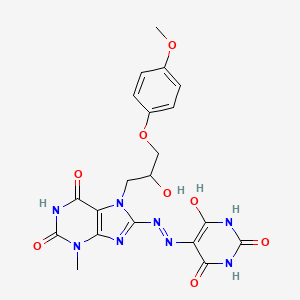

![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)

![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)
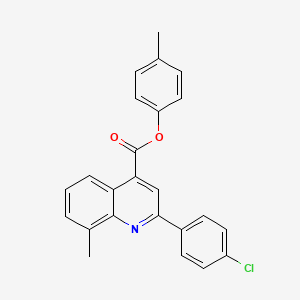

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
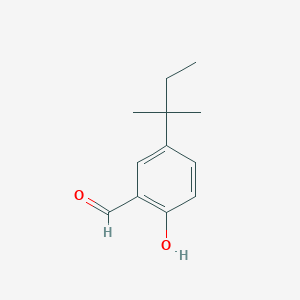
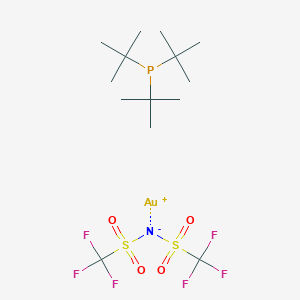
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
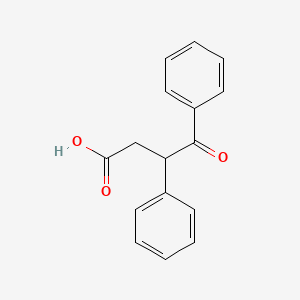
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
